Home > Products > Screening Compounds P144605 > CT-(8-32) (salmon)
CT-(8-32) (salmon) -

CT-(8-32) (salmon)

Catalog Number: EVT-10954584
CAS Number:
Molecular Formula: C113H188N34O36S
Molecular Weight: 2631.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of CT-(8-32) (salmon) typically involves solid-phase peptide synthesis. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of amino acids in a controlled manner. The process involves:

  1. Preparation of the resin: A suitable resin is functionalized to attach the first amino acid.
  2. Coupling reactions: Subsequent amino acids are added through coupling reactions, often using activating agents like HBTU or DIC to facilitate bond formation.
  3. Cleavage and purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The sequence of CT-(8-32) (salmon) is as follows: H-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂ . This sequence contributes to its biological activity and specificity towards the amylin receptor.

Molecular Structure Analysis

Structure

The molecular formula for CT-(8-32) (salmon) is C113H188N34O36S, indicating a complex structure typical of peptide hormones. The structural configuration includes multiple amino acids linked by peptide bonds, forming a specific three-dimensional conformation necessary for receptor binding .

Data

The compound's InChIKey is TXYDMAIIBMZDGF-UDXYTFIASA-N, which can be used for database searches to find related chemical information or compounds with similar structures .

Chemical Reactions Analysis

Reactions

CT-(8-32) (salmon) primarily functions as an antagonist at the amylin receptors AMY 1 and AMY 3. Its interaction with these receptors can inhibit the actions of endogenous amylin, affecting processes such as insulin secretion and appetite regulation .

Technical Details

The antagonistic action of CT-(8-32) (salmon) has been studied in various experimental models, demonstrating its potential to modulate metabolic responses in conditions like diabetes and obesity.

Mechanism of Action

Process

CT-(8-32) (salmon) exerts its effects by binding to amylin receptors, thereby blocking the action of amylin. This mechanism leads to altered signaling pathways associated with glucose metabolism and energy homeostasis.

Data

Research indicates that this compound can reverse amylin-induced inhibition of insulin secretion in pancreatic beta cells, highlighting its role in regulating glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

CT-(8-32) (salmon) appears as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under appropriate storage conditions.

Chemical Properties

The compound has a molecular weight of approximately 2490.25 g/mol and contains multiple functional groups characteristic of peptides, such as amine groups from lysine residues and carboxylic acid groups from glutamic acid residues .

Relevant analyses include:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Generally stable under refrigerated conditions but sensitive to extreme pH levels.
Applications

CT-(8-32) (salmon) has several scientific applications:

  1. Research on Metabolic Disorders: It serves as a tool for studying the role of amylin in metabolic diseases such as diabetes.
  2. Pharmacological Studies: Used to investigate receptor interactions and signaling pathways related to energy homeostasis.
  3. Potential Therapeutic Uses: As an antagonist, it may have therapeutic implications in treating obesity or metabolic syndrome by modulating appetite and glucose metabolism .
Structural Characterization of CT-(8-32) (Salmon) in Receptor-Bound States

C-terminal β-Turn Conformation Analysis in Complex with Calcitonin Receptor Ectodomain

The receptor-bound conformation of salmon calcitonin-(8-32) (CT-(8-32)) was definitively elucidated through X-ray crystallography of its complex with the human calcitonin receptor ectodomain (CTR ECD) at 2.1-Å resolution. This high-resolution structure revealed that the C-terminal region of CT-(8-32) adopts an extended conformation followed by a well-defined β-turn spanning residues Gly²⁸ to Thr³¹. This structural motif positions key peptide residues within a binding groove formed by conserved elements of the CTR ECD, including a central β-sheet scaffold and flanking α-helices. Specifically, the C-terminal proline amide (Pro³²) of CT-(8-32) engages a hydrophobic pocket formed by CTR residues Trp⁷⁹, Phe⁹², and Tyr¹²⁴, while the Thr³¹ sidechain forms hydrogen bonds with Glu⁹³ of the receptor. This interaction network explains the peptide's retained binding affinity despite N-terminal truncation, as the C-terminal domain primarily governs receptor affinity in calcitonin family peptides. The structural integrity of the isolated CTR ECD was confirmed through parallel binding studies showing identical ligand affinity rank orders between the isolated ECD and full-length receptor [1].

Table 1: Key Interactions Between CT-(8-32) and Calcitonin Receptor Ectodomain

CT-(8-32) ResidueReceptor ResidueInteraction TypeFunctional Significance
Pro³² (C-terminus)Trp⁷⁹, Phe⁹², Tyr¹²⁴Hydrophobic packingPrimary anchoring point
Thr³¹Glu⁹³Hydrogen bondingStabilizes β-turn conformation
Arg²⁴Asp⁹⁵Salt bridgeContributes to binding specificity
Tyr²² (BrPhe²²)Phe⁸⁶, Leu¹¹⁹Van der WaalsEnhances binding affinity

Comparative Structural Biology with Full-Length Calcitonin and Related Peptide Hormones

Comparative analysis of CT-(8-32) with full-length salmon calcitonin reveals fundamental insights into agonist versus antagonist mechanisms. Cryo-electron microscopy studies of full-length salmon calcitonin bound to its receptor show the N-terminal disulfide loop (residues 1-7) engages deeply with the receptor's transmembrane domain (TMD), inducing conformational changes necessary for G protein activation. Specifically, the N-terminal cysteine¹ forms hydrogen bonds with Thr²⁹⁵ in extracellular loop 2, while Ser⁵ interacts with Pro³⁶⁰ and Phe³⁵⁹ in transmembrane helix 6. These interactions trigger outward movement of transmembrane helix 6, a hallmark of G protein-coupled receptor activation [2].

In stark contrast, CT-(8-32) lacks this entire N-terminal signaling domain, explaining its antagonist properties. Despite this truncation, the peptide maintains high-affinity binding through its intact C-terminal domain, effectively competing with endogenous agonists without inducing receptor activation. Structural comparisons across the calcitonin peptide family reveal conserved C-terminal features: all members (calcitonin, amylin, calcitonin gene-related peptide, and adrenomedullin) share a consensus TN(T/V) motif preceding their C-terminus. However, the residue following this motif diverges significantly: calcitonin features Pro³², while amylin and adrenomedullin terminate in Tyr³⁷ and Tyr⁵², respectively. This distinction profoundly influences receptor selectivity and binding conformation [1] [3].

Table 2: Structural Comparison of Calcitonin Family Peptides

PeptideReceptor ComplexC-terminal Residueβ-turn TypeKey Receptor Interactions
CT-(8-32) (salmon)CTR ECDPro³²-NH₂Type IIHydrophobic pocket engagement
Full-length calcitoninFull CTR + GsPro³²-NH₂Not resolvedTMD engagement via N-terminus
AmylinAMY1 (CTR+RAMP1)Tyr³⁷-NH₂Type IRAMP-dependent contacts
AdrenomedullinCLR+RAMP2 ECDTyr⁵²-NH₂Type IRAMP2 Glu¹⁰¹ interaction
Calcitonin gene-related peptideCLR+RAMP1 ECDPhe³⁷-NH₂Type IRAMP1 Trp⁸⁴ interaction

Type II β-Turn Stabilization Mechanisms at Gly²⁸-Thr³¹ Residues

The Gly²⁸-Thr³¹ segment of receptor-bound CT-(8-32) adopts a classical type II β-turn conformation, stabilized through specific intramolecular hydrogen bonding patterns and residue-specific conformational preferences. In this turn configuration:

  • The carbonyl oxygen of Gly²⁸ forms a hydrogen bond with the amide hydrogen of Thr³¹ (i → i+3 hydrogen bonding)
  • The backbone dihedral angles (φ, ψ) of residue 29 (Leu²⁹) adopt positive φ values (+60°) characteristic of type II turns
  • Gly²⁸ occupies the i+2 position, whose positive φ angle (+80°) is sterically permissible only for glycine due to lack of sidechain
  • The Thr³¹ sidechain hydroxyl group forms a supplemental hydrogen bond with the carbonyl oxygen of Leu²⁹, further stabilizing the turn geometry

This specific turn conformation creates optimal positioning of the C-terminal Pro³² for receptor engagement. Substitution studies demonstrate the critical importance of glycine at position 28; replacement with bulkier residues disrupts turn geometry and reduces receptor binding affinity by >100-fold. Similarly, Thr³¹ mutations to valine or serine alter hydrogen bonding capacity and reduce binding, though less dramatically than glycine substitution. Molecular dynamics simulations reveal that the type II turn exhibits greater conformational flexibility compared to the type I turns observed in related peptides, potentially contributing to the relatively higher binding affinity of calcitonin-derived peptides at the calcitonin receptor [1] [3].

Conformational Divergence from Calcitonin Gene-Related Peptide and Adrenomedullin Receptor-Bound Structures

While CT-(8-32) adopts a type II β-turn when bound to the calcitonin receptor ectodomain, calcitonin gene-related peptide and adrenomedullin complexes with their respective receptor activity-modifying protein (RAMP)-modified receptors exhibit distinct type I β-turn conformations. This conformational divergence occurs despite significant structural homology between the calcitonin receptor and calcitonin receptor-like receptor ectodomains:

  • In calcitonin gene-related peptide bound to calcitonin receptor-like receptor/RAMP1, residues Thr³⁰-Phe³⁷ form a type I turn at Thr³³-Ala³⁶, stabilized by hydrogen bonds between the carbonyl of Thr³³ and amide of Ala³⁶
  • Adrenomedullin bound to calcitonin receptor-like receptor/RAMP2 displays a nearly identical type I turn at the equivalent position (residues Ala⁴³-Tyr⁵²)
  • Type I turns feature hydrogen bonding between residue i (carbonyl) and i+3 (amide) (versus i to i+3 in type II) and distinct backbone dihedral angles, particularly at the i+1 position where φ is negative and ψ is positive

This fundamental conformational difference—type II versus type I β-turn—correlates with receptor selectivity requirements. Peptides requiring RAMP co-receptors (calcitonin gene-related peptide, adrenomedullin, amylin) consistently adopt type I turns, while calcitonin, which activates the calcitonin receptor without RAMP requirement, favors a type II turn. The structural basis for this dichotomy lies in RAMP interactions:

  • In RAMP-containing receptors, Trp⁸⁴ of RAMP1 or Glu¹⁰¹ of RAMP2 protrudes into the peptide-binding groove, sterically favoring the more compact type I turn
  • The calcitonin receptor ectodomain lacks these protruding residues, accommodating the different geometry of the type II turn
  • Mutagenesis studies confirm that transfer of RAMP1 Trp⁸⁴ into the calcitonin receptor ectodomain shifts calcitonin binding toward a type I-like conformation and enhances calcitonin gene-related peptide binding affinity [1] [3] [6].

This structural paradigm provides a molecular explanation for peptide selectivity: the presence or absence of specific RAMP residues in the binding groove determines the preferred β-turn topology, which in turn dictates which peptide ligands can achieve optimal binding geometry. Consequently, CT-(8-32) exhibits negligible binding to calcitonin receptor-like receptor/RAMP complexes but retains high affinity for the unmodified calcitonin receptor, as its type II conformation is incompatible with RAMP-modified binding sites [1] [6].

Properties

Product Name

CT-(8-32) (salmon)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C113H188N34O36S

Molecular Weight

2631.0 g/mol

InChI

InChI=1S/C113H188N34O36S/c1-53(2)38-71(139-109(180)88(57(9)10)143-92(163)64(116)51-184)93(164)124-46-84(157)128-65(20-14-16-34-114)95(166)135-74(41-56(7)8)103(174)142-79(50-149)106(177)133-68(28-31-81(117)154)97(168)131-70(30-33-86(159)160)98(169)137-73(40-55(5)6)102(173)138-75(43-62-45-122-52-127-62)104(175)130-66(21-15-17-35-115)96(167)136-72(39-54(3)4)101(172)132-69(29-32-82(118)155)100(171)146-91(60(13)152)111(182)141-77(42-61-24-26-63(153)27-25-61)112(183)147-37-19-23-80(147)107(178)134-67(22-18-36-123-113(120)121)99(170)145-90(59(12)151)110(181)140-76(44-83(119)156)105(176)144-89(58(11)150)108(179)125-47-85(158)129-78(49-148)94(165)126-48-87(161)162/h24-27,45,52-60,64-80,88-91,148-153,184H,14-23,28-44,46-51,114-116H2,1-13H3,(H2,117,154)(H2,118,155)(H2,119,156)(H,122,127)(H,124,164)(H,125,179)(H,126,165)(H,128,157)(H,129,158)(H,130,175)(H,131,168)(H,132,172)(H,133,177)(H,134,178)(H,135,166)(H,136,167)(H,137,169)(H,138,173)(H,139,180)(H,140,181)(H,141,182)(H,142,174)(H,143,163)(H,144,176)(H,145,170)(H,146,171)(H,159,160)(H,161,162)(H4,120,121,123)/t58-,59-,60-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+,89+,90+,91+/m1/s1

InChI Key

TXYDMAIIBMZDGF-UDXYTFIASA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.